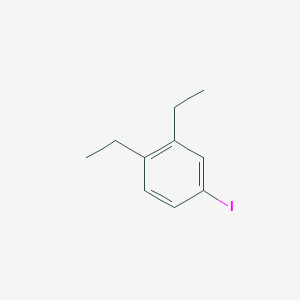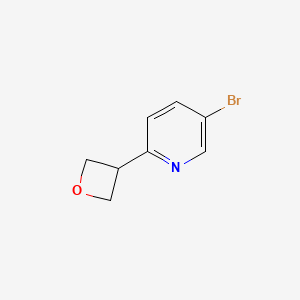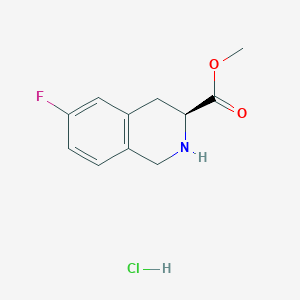
1,2-Diethyl-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethyl-4-iodobenzene: is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where two ethyl groups and one iodine atom are substituted at the 1, 2, and 4 positions, respectively. This compound is part of the broader class of aryl iodides, which are known for their reactivity and utility in various organic synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diethyl-4-iodobenzene can be synthesized through several methods, including:
Halogenation of Ethylbenzene Derivatives: One common method involves the halogenation of 1,2-diethylbenzene using iodine and a suitable oxidizing agent.
Diazotization of Aniline Derivatives: Another method involves the diazotization of 1,2-diethylaniline followed by treatment with potassium iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents under reflux conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF under inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1,2-diethyl-4-aminobenzene, 1,2-diethyl-4-cyanobenzene, etc.
Coupling Products: Various biaryl compounds and other complex organic structures.
Aplicaciones Científicas De Investigación
1,2-Diethyl-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: It is employed in the preparation of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: Researchers use it to develop new drug candidates by modifying its structure to enhance biological activity.
Mecanismo De Acción
The mechanism of action of 1,2-diethyl-4-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. This bond is relatively weak compared to other carbon-halogen bonds, making it more reactive in substitution and coupling reactions. The iodine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles or other reactants .
Comparación Con Compuestos Similares
Iodobenzene: A simpler aryl iodide with a single iodine atom on the benzene ring.
1,4-Diethylbenzene: A similar compound with two ethyl groups but without the iodine atom.
1,2-Diethyl-4-bromobenzene: A brominated analog with similar reactivity but different reactivity profiles due to the bromine atom.
Uniqueness: 1,2-Diethyl-4-iodobenzene is unique due to the presence of both ethyl groups and the iodine atom, which confer specific reactivity patterns. The iodine atom’s larger size and weaker bond with carbon make it more reactive in substitution and coupling reactions compared to its brominated or chlorinated counterparts .
Propiedades
Fórmula molecular |
C10H13I |
|---|---|
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
1,2-diethyl-4-iodobenzene |
InChI |
InChI=1S/C10H13I/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
PPXBQWZGMGAFGX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)I)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
![1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B15307951.png)

![6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid](/img/structure/B15307961.png)

![3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride](/img/structure/B15307964.png)


![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)


![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)
